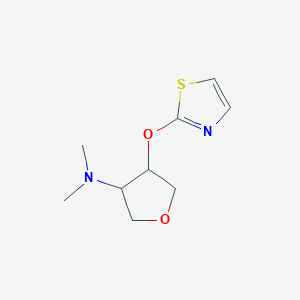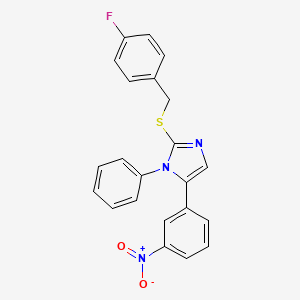
1-(2,4-Dichlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Radiochemical Applications
A study detailed the synthesis of a 3-[14C]-isotopomer of a compound with a structure similar to the one , emphasizing its use in radiochemical studies and potential applications in tracing biological pathways and drug metabolism (Czeskis, 1998).
Enantioselectivity in Biocatalysis
Another research explored improving the enantioselectivity of Candida rugosa lipase for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, illustrating the compound's relevance in stereochemical modifications and its potential in producing enantiomerically pure pharmaceuticals (Cipiciani, Cittadini, & Fringuelli, 1998).
Metal Complexes and Electrochemistry
Research on the synthesis of 1,3-di(2-methylpiperidino)propan-2-ol and its metal complexes highlights the compound's utility in forming coordination compounds with potential applications in catalysis and materials science (Görgülü, Çelikkan, & Arslana, 2009).
Herbicide Action and Mechanism
A study on the physiological effects of a structurally related herbicide on oat, wild oat, and wheat provides insight into the mode of action of such compounds, which could be relevant for understanding the biological activity of "1-(2,4-Dichlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride" (Shimabukuro et al., 1978).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2.ClH/c1-11-3-2-6-18(8-11)9-13(19)10-20-15-5-4-12(16)7-14(15)17;/h4-5,7,11,13,19H,2-3,6,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLHRGLUGSPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)
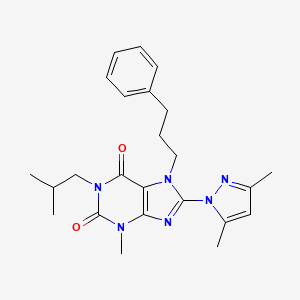




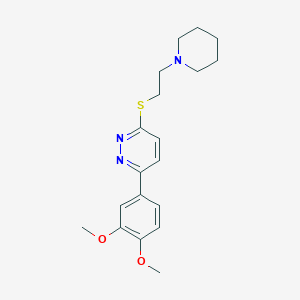
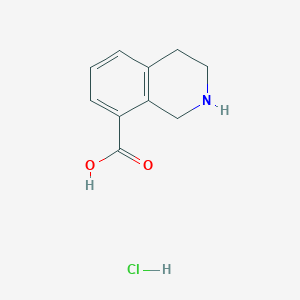
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
